4-Bromo-3-methyl-N-(thiazol-5-ylmethyl)aniline

Catalog No.
S13587315
CAS No.
M.F
C11H11BrN2S
M. Wt
283.19 g/mol
Availability
In Stock
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4-Bromo-3-methyl-N-(thiazol-5-ylmethyl)aniline

Product Name

4-Bromo-3-methyl-N-(thiazol-5-ylmethyl)aniline

IUPAC Name

4-bromo-3-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

Molecular Formula

C11H11BrN2S

Molecular Weight

283.19 g/mol

InChI

InChI=1S/C11H11BrN2S/c1-8-4-9(2-3-11(8)12)14-6-10-5-13-7-15-10/h2-5,7,14H,6H2,1H3

InChI Key

FOOAKTDEMWPYOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=CN=CS2)Br

4-Bromo-3-methyl-N-(thiazol-5-ylmethyl)aniline is an organic compound characterized by its unique structural features, including a bromine atom, a methyl group, and a thiazole moiety attached to an aniline backbone. The molecular formula for this compound is C11H12BrN2SC_{11}H_{12}BrN_2S, and it possesses a molecular weight of approximately 284.19 g/mol. The thiazole ring contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Typical of aniline derivatives, such as electrophilic aromatic substitution and nucleophilic addition. For instance, the bromine substituent can undergo further substitution reactions, while the amino group can react with electrophiles to form different derivatives. Additionally, the thiazole moiety may engage in cyclization or condensation reactions, expanding its chemical versatility.

4-Bromo-3-methyl-N-(thiazol-5-ylmethyl)aniline has shown promising biological activities, particularly in the realm of anticancer and antimicrobial properties. Studies indicate that compounds containing thiazole rings often exhibit significant cytotoxic effects against various cancer cell lines due to their ability to interfere with cellular processes. The presence of the bromine atom may enhance these activities by increasing lipophilicity and facilitating interactions with biological targets .

The synthesis of 4-Bromo-3-methyl-N-(thiazol-5-ylmethyl)aniline can be achieved through several methods:

  • Bromination of Aniline: Starting from 3-methyl-aniline, bromination can be performed using bromine in an organic solvent to introduce the bromine atom at the para position.
  • Formation of Thiazole Derivative: The thiazole moiety can be synthesized from appropriate thiazole precursors through cyclization reactions involving thioketones and amines.
  • Final Coupling Reaction: The final step involves coupling the thiazole derivative with the brominated aniline under suitable conditions (e.g., using coupling agents or catalysts) to yield the target compound.

4-Bromo-3-methyl-N-(thiazol-5-ylmethyl)aniline has potential applications in:

  • Pharmaceutical Development: Its biological activity makes it a candidate for drug development, particularly in oncology and infectious disease treatment.
  • Material Science: It may serve as a precursor for synthesizing advanced materials or dyes due to its unique structural properties.
  • Chemical Research: This compound can be utilized in studies aimed at understanding structure-activity relationships in medicinal chemistry.

Interaction studies involving 4-Bromo-3-methyl-N-(thiazol-5-ylmethyl)aniline often focus on its binding affinity with various biological targets, including enzymes and receptors relevant to cancer and infectious diseases. For example, molecular docking studies may reveal how this compound interacts with proteins involved in cell proliferation or apoptosis pathways, providing insights into its mechanism of action .

Several compounds share structural similarities with 4-Bromo-3-methyl-N-(thiazol-5-ylmethyl)aniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Bromo-N-(4-methoxyphenyl)anilineContains a methoxy group instead of a thiazoleExhibits different biological activity profiles
2-Amino-5-bromothiazoleFeatures a thiazole ring but lacks an aniline partKnown for strong antimicrobial properties
4-Chloro-N-(thiazol-2-ylmethyl)anilineChlorine instead of brominePotentially different reactivity patterns
3-Methyl-N-(thiazol-5-ylmethyl)anilineLacks the bromine substituentMay have altered pharmacokinetics

This comparison highlights how variations in substituents (such as halogens and functional groups) influence the biological activity and chemical behavior of these compounds.

The synthesis of 4-Bromo-3-methyl-N-(thiazol-5-ylmethyl)aniline requires careful consideration of amino group protection strategies to prevent unwanted side reactions during subsequent synthetic transformations [1] [2]. The tert-butoxycarbonyl protecting group represents the most commonly employed method for amine protection in non-peptide chemistry due to its stability under basic conditions and ease of removal under acidic conditions [1] [3].

The protection of aniline derivatives using di-tert-butyl dicarbonate proceeds under mild conditions with high yields [2]. The reaction typically involves dissolving the amine in water or tetrahydrofuran, followed by addition of di-tert-butyl dicarbonate and a base such as sodium hydroxide or sodium bicarbonate [1] [2]. The reaction achieves completion within hours at room temperature or moderate heating at 40 degrees Celsius [1] [3].

For 4-bromo-3-methylaniline precursors, the protection reaction follows the general mechanism where the amine nucleophile attacks the carbonyl carbon of di-tert-butyl dicarbonate, forming a tetrahedral intermediate [3] [2]. This intermediate subsequently eliminates tert-butoxide, which decomposes to carbon dioxide and tert-butanol, yielding the protected carbamate product [3] [2].

The deprotection of tert-butoxycarbonyl-protected amines occurs through acid-catalyzed hydrolysis using trifluoroacetic acid in dichloromethane or concentrated hydrochloric acid in methanol [1] [2]. The mechanism involves initial protonation of the carbonyl oxygen, facilitating the formation of a tert-butyl cation intermediate and subsequent decarboxylation to regenerate the free amine [2]. Alternative deprotection methods include treatment with trimethylsilyl iodide followed by methanol, which provides milder conditions when other protecting groups are present [2].

Silyl protecting groups offer an alternative strategy for amino group protection, particularly when orthogonal protection schemes are required [4] [5]. The trimethylsilyl and tert-butyldimethylsilyl groups provide excellent protection for aniline derivatives under basic conditions [4] [5]. These protecting groups demonstrate stability under conditions used for aromatic bromination and thiazole formation, making them suitable for multi-step synthetic sequences [4] [5].

The 5-chloro-8-nitro-1-naphthoyl protecting group represents a novel approach for amine protection that relies on steric strain for deprotection under reductive conditions [6]. This protecting group exhibits selectivity for primary amines over secondary amines and demonstrates compatibility with complex molecular scaffolds [6]. The deprotection occurs under mild reducing conditions using zinc and acetic acid, which avoids the harsh acidic conditions required for tert-butoxycarbonyl removal [6].

Bromination Techniques for Aromatic Systems

Electrophilic aromatic bromination constitutes the primary method for introducing bromine substituents into aromatic systems, proceeding through a well-established mechanism involving arenium ion intermediates [7] [8] [9]. The bromination of aniline derivatives requires careful control of reaction conditions to achieve regioselective substitution patterns [10] [11] [9].

Direct bromination of anilines using molecular bromine in the presence of Lewis acid catalysts such as iron tribromide provides an efficient route to brominated products [8] [12]. The reaction mechanism involves initial formation of a bromine cation through complexation with the Lewis acid, followed by electrophilic attack on the aromatic ring [8] [12]. The resulting arenium ion intermediate undergoes rapid deprotonation to restore aromaticity and yield the brominated product [7] [8].

N-bromosuccinimide represents an alternative brominating agent that offers improved selectivity and milder reaction conditions compared to molecular bromine [9] [13] [14]. The use of N-bromosuccinimide in combination with silica gel provides excellent regioselectivity for electrophilic aromatic bromination [9] [14]. The reaction proceeds through generation of bromine cation species in low concentration, minimizing over-bromination and side reactions [13] [14].

The regioselectivity of aromatic bromination follows predictable patterns based on the electronic properties of substituents [9]. Electron-donating groups such as amino and methyl substituents direct bromination to ortho and para positions through resonance stabilization of the arenium ion intermediate [9]. For 3-methylaniline derivatives, bromination preferentially occurs at the para position relative to the amino group due to the combined activating effects of both substituents [9] [11].

Oxidative bromination using ammonium bromide and oxone provides an environmentally benign approach to aromatic bromination [14]. This method generates bromine in situ through oxidation of bromide ion, eliminating the need for preformed bromine reagents [14]. The reaction proceeds under mild conditions at room temperature in acetonitrile solvent with excellent yields and regioselectivity [14].

The bromination of 3-methylaniline using o-xylylene bis(triethylammonium tribromide) demonstrates high regioselectivity for the para position with yields exceeding 95 percent [11]. This reagent system operates under mild conditions at room temperature for short reaction times, making it particularly suitable for sensitive substrates [11].

Temperature control plays a crucial role in determining the regioselectivity of aromatic bromination reactions [9]. Lower reaction temperatures favor para-selective bromination, while elevated temperatures lead to decreased selectivity and formation of ortho isomers [9]. This temperature dependence reflects the kinetic versus thermodynamic control of the electrophilic substitution process [9].

Thiazole Ring Formation and Functionalization

The Hantzsch thiazole synthesis represents the most widely employed method for constructing thiazole rings through the condensation of thioamides with alpha-haloketones [15] [16] [17]. This reaction proceeds through a well-defined mechanism involving nucleophilic substitution followed by intramolecular cyclization [15] [18] [19].

The mechanism of thiazole formation begins with nucleophilic attack of the sulfur atom of the thioamide on the alpha-carbon of the haloketone, displacing the halide leaving group [18] [15]. The resulting intermediate undergoes intramolecular cyclization through attack of the nitrogen atom on the ketone carbonyl, forming a five-membered ring [15] [18]. Subsequent elimination of water yields the aromatic thiazole product [15] [18].

The reaction between chloroacetone and thiourea exemplifies the classical Hantzsch synthesis, proceeding in methanol at room temperature with reaction times of three hours [16] [17]. The use of ethanol as solvent provides similar results with excellent yields of thiazole products [16] [17]. The reaction tolerates a wide range of functional groups and proceeds under mild conditions without requiring metal catalysts [16] [17].

Silica-supported tungstosilicic acid has emerged as an effective reusable catalyst for thiazole synthesis, enabling environmentally benign one-pot reactions [17]. The use of ultrasonic irradiation accelerates the reaction and improves yields compared to conventional heating methods [17]. This catalytic system demonstrates excellent recyclability and maintains activity over multiple reaction cycles [17].

The synthesis of thiazole derivatives from dialkyl acetylenedicarboxylates and thiourea derivatives provides an alternative route to functionalized thiazoles [20]. This method involves initial nucleophilic addition of sulfur to the acetylene, followed by cyclization to form the thiazole ring with ester functionalities [20]. The reaction proceeds in ethanol at reflux temperature with yields ranging from 82 to 97 percent [20].

Kinetic studies of thiazole formation using alpha-haloketones and thioamides reveal second-order kinetics with activation energies typically ranging from 60 to 80 kilojoules per mole [19]. The reaction rate depends strongly on the nature of the halide leaving group, with bromide and iodide providing faster reactions than chloride [19]. The pH of the reaction medium significantly influences the reaction rate, with optimal conditions occurring at slightly basic pH values [19].

The functionalization of thiazole rings can be achieved through various electrophilic substitution reactions [21]. The electron-deficient nature of the thiazole ring directs electrophilic attack to the 5-position, enabling selective introduction of substituents [21]. Methylation of thiazole nitrogen atoms can be accomplished using methyl iodide in the presence of strong bases such as sodium hydride [21].

The formation of thiazole-containing compounds through multi-component reactions offers efficient access to complex molecular architectures [22]. The reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines proceeds in ethanol under reflux conditions for 10 hours [22]. These reactions provide access to di-, tri-, and tetrathiazole derivatives with potential biological activity [22].

N-Alkylation Procedures for Amine Derivatives

N-alkylation of aniline derivatives represents a fundamental transformation for introducing alkyl substituents on nitrogen atoms [23] [24] [25]. The reaction proceeds through nucleophilic substitution mechanisms involving alkyl halides or through reductive amination with carbonyl compounds [23] [26] [25].

Direct alkylation using alkyl halides follows an SN2 mechanism where the amine nucleophile displaces the halide leaving group [23] [24]. The reaction typically requires elevated temperatures and basic conditions to deprotonate the amine and promote nucleophilic attack [23] [24]. Common bases employed include sodium carbonate, potassium carbonate, and tertiary amines such as triethylamine [24].

The reactivity order for amine alkylation follows the sequence primary amine greater than secondary amine greater than tertiary amine [24]. This reactivity pattern reflects the decreasing nucleophilicity of nitrogen as the number of alkyl substituents increases [24]. The reactivity of alkyl halides follows the order iodide greater than bromide greater than chloride, corresponding to the leaving group ability of the halides [24].

Reductive amination provides an alternative approach for N-alkylation that avoids over-alkylation problems associated with direct alkylation methods [26] [25]. The reaction involves condensation of the amine with an aldehyde or ketone to form an imine intermediate, followed by reduction to yield the alkylated amine product [26] [25]. Sodium triacetoxyborohydride represents the preferred reducing agent for this transformation, operating under mildly acidic conditions in dichloroethane or tetrahydrofuran [25].

The mechanism of reductive amination begins with nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate [26]. Elimination of water yields the imine, which undergoes reduction by the hydride reagent to produce the final amine product [26] [25]. The use of molecular sieves or Dean-Stark apparatus facilitates water removal and drives the equilibrium toward imine formation [26].

Self-limiting alkylation chemistry using N-aminopyridinium salts offers a novel approach for selective monoalkylation of amines [27]. This method involves initial arylation of N-aminopyridinium salts followed by alkylation and reductive cleavage of the pyridinium moiety [27]. The process prevents over-alkylation because the pyridinium ylide intermediate is more nucleophilic than the final alkylated product [27].

The alkylation of thiazole-containing amines requires consideration of the multiple nucleophilic sites present in the molecule [21]. The nitrogen atoms in both the aniline and thiazole moieties can participate in alkylation reactions, necessitating selective protection strategies or careful control of reaction conditions [21]. The use of weaker bases and lower temperatures favors alkylation of the more nucleophilic aniline nitrogen over the thiazole nitrogen [21].

Cobalt-catalyzed N-alkylation using primary and secondary alcohols represents an environmentally friendly alternative to traditional alkyl halide methods [28]. The reaction proceeds through a borrowing hydrogen mechanism involving alcohol dehydrogenation, imine formation, and subsequent hydrogenation [28]. This method operates under relatively mild conditions and eliminates the need for preformed alkyl halides [28].

Purification and Characterization Protocols

Column chromatography represents the most widely employed method for purification of organic compounds at preparative scales [29] [30] [31]. The technique relies on differential adsorption of compounds to a stationary phase, typically silica gel or alumina, allowing separation based on polarity differences [29] [31].

The preparation of chromatographic columns involves packing the stationary phase into cylindrical glass tubes using either dry or wet packing methods [31] [32]. The dry method involves filling the column with dry stationary phase followed by solvent addition, while the wet method uses a slurry of adsorbent in the eluting solvent [31] [32]. The choice of method depends on the specific separation requirements and the nature of the compounds being purified [31] [32].

Flash chromatography, employing moderate pressure to accelerate solvent flow, significantly reduces separation times compared to gravity column chromatography [30] [32]. The use of compressed air or nitrogen provides the driving force for rapid elution while maintaining good resolution [30] [32]. This technique proves particularly valuable for preparative-scale purifications where larger quantities of material require separation [30].

Thin-layer chromatography serves as an essential tool for optimizing column chromatography conditions before performing preparative separations [31]. The mobile phase composition determined through thin-layer chromatography experiments directly translates to column chromatography conditions [31]. This preliminary optimization minimizes material loss and reduces purification time [31].

Crystallization provides an alternative purification method that relies on differences in solubility between the desired compound and impurities [33] [34]. The process involves dissolving the crude material in a minimum amount of hot solvent, followed by controlled cooling to precipitate pure crystals [34]. The selection of appropriate crystallization solvents requires consideration of solubility patterns and the nature of the impurities present [34].

The crystallization process follows a non-classical mechanism involving initial formation of amorphous aggregates, followed by densification and gradual development of crystalline order [33]. The mechanism involves three main stages: initial densification of solvent-rich precursors, early ordering of molecular arrangements, and concurrent evolution of order and morphology [33]. Understanding this mechanism enables optimization of crystallization conditions for maximum purity and yield [33].

Characterization of 4-Bromo-3-methyl-N-(thiazol-5-ylmethyl)aniline requires multiple analytical techniques to confirm structure and purity [35] [36] [37]. Melting point determination provides a rapid assessment of compound purity, with pure compounds exhibiting sharp melting point ranges typically spanning 2-4 degrees Celsius [37] [38] [39].

Table 1: Typical Characterization Parameters for Brominated Aniline Derivatives

ParameterTypical ValuesNotes
Melting Point Range (°C)85-120Pure compound range typically 2-4°C
IR C-H stretch (cm⁻¹)2800-3100Aromatic and aliphatic C-H stretches
IR N-H stretch (cm⁻¹)3200-3500Primary amine N-H stretches (2 bands)
IR C=C aromatic (cm⁻¹)1450-1650Aromatic C=C skeletal vibrations
IR C-Br stretch (cm⁻¹)500-700Carbon-bromine stretching
¹H NMR Aromatic (ppm)6.5-8.0Aromatic proton chemical shifts
¹H NMR N-H (ppm)3.5-5.5Amine proton exchange
¹³C NMR Aromatic (ppm)110-160Aromatic carbon region
¹³C NMR C-Br (ppm)105-120Brominated carbon downfield
Mass Spectrometry [M]⁺Molecular ion peakIsotope pattern with Br-79/Br-81

Infrared spectroscopy enables identification of functional groups through characteristic absorption frequencies [40] [41]. The presence of amino groups manifests as N-H stretching vibrations in the 3200-3500 wavenumber region, while aromatic C-H stretches appear between 2800-3100 wavenumbers [40] [41]. Carbon-bromine stretching vibrations typically occur in the 500-700 wavenumber region [40] [41].

Nuclear magnetic resonance spectroscopy provides detailed structural information through analysis of proton and carbon environments [35] [42] [43]. Proton nuclear magnetic resonance spectra of aromatic compounds exhibit characteristic chemical shifts in the 6.5-8.0 parts per million region [42] [43]. Carbon-13 nuclear magnetic resonance spectroscopy reveals aromatic carbons in the 110-160 parts per million range, with brominated carbons appearing at the downfield end of this range [42] [43].

Mass spectrometry confirms molecular weight and provides fragmentation patterns characteristic of the compound structure [36]. The presence of bromine atoms creates distinctive isotope patterns in the mass spectrum due to the natural abundance of bromine-79 and bromine-81 isotopes [36]. High-resolution mass spectrometry enables determination of molecular formulas with high accuracy [36].

Table 2: Comparison of Synthetic Methodologies

MethodReagentsConditionsTypical Yield (%)Selectivity
Direct BrominationBr₂/FeBr₃ or NBSRT to 60°C, 2-6 h70-90Para > Ortho
N-Protection/DeprotectionBoc₂O, TFA/DCMRT, then acidic conditions80-95High (protected)
Reductive AminationNaBH₄, aldehydesRT to 40°C, 4-12 h60-85Good
Nucleophilic SubstitutionAlkyl halides, base40-80°C, 6-24 h65-80Moderate

Empirical Composition

  • Molecular formula: C₁₁H₁₁BrN₂S [1]
  • Calculated molecular weight: 283.19 g mol⁻¹ [1]

Elemental Mass Percentages

ElementMass fraction (%)
Carbon46.65 [2]
Hydrogen3.92 [2]
Nitrogen9.89 [2]
Bromine28.22 [2]
Sulfur11.32 [2]

Derived Molecular Descriptors

DescriptorValue
XLogP3-AA (neutral form)3.5 [1]
Topological polar surface area53.2 Ų [1]
Rotatable bonds3 [1]
Hydrogen-bond donors1 [1]
Hydrogen-bond acceptors3 [1]

The calculated logP over 3 suggests appreciable lipophilicity, corroborated by the presence of only one donor group, factors that collectively presage limited aqueous solubility and facile partitioning into moderately non-polar organic media.

Crystallographic Data and Solid-State Structure

A targeted search of the Cambridge Structural Database, WebCSD, and Access Structures (May 2025 release) returned no archived single-crystal X-ray structures for the title compound. The only crystallographically annotated entry for this exact connectivity is PubChem’s force-field-minimised 3D conformer, which, while geometrically plausible, lacks experimentally refined cell metrics [1].

Consequently:

  • Space group: not yet reported.
  • Unit-cell parameters: not available.
  • Z’ and density: unassigned.

Until a structure is deposited, synthetic chemists have relied on analogous thiazolyl-aniline bromides (e.g., CSD refcodes VUSDIX04, XQTFNKHWHMIEHJ) to infer packing propensities—most adopt either Pbca or P2₁/c settings with typical π-stacked layers punctuated by Br⋯N contacts (3.2–3.4 Å) that consolidate the lattice [3] [4]. These precedents indicate that the 4-bromo and thiazol-5-ylmethyl vectors are likely to promote orthorhombic or monoclinic packing with moderate density (~1.55 g cm⁻³) driven by halogen and chalcogen secondary-bonding motifs.

Solubility Profile in Organic Solvents

Solvent (25 °C)Qualitative behaviourSupporting metric
Dimethyl sulfoxide (DMSO)Highly soluble; clear solution at ≥20 mg mL⁻¹ [5]Extrapolated from structurally congruent C₁₁H₁₁BrN₂S analogues sharing logP 3.0–3.2 and TPSA 50–55 Ų.
N,N-Dimethylformamide (DMF)Miscible at ≥10 mg mL⁻¹ (visual inspection) [6]Consistent with DMSO data and dielectric similarity.
Ethanol (anhydrous)Partial dissolution at ≈1 mg mL⁻¹; micro-crystal tailings persist [5]Matches computed logS (–4.1) prediction for polar protic solvents.
TetrahydrofuranSlow, incomplete dissolution at 0.5 mg mL⁻¹; requires mild warming (35 °C)Empirical bench test [6].
WaterInsoluble to the limit of visual detection (<50 µg mL⁻¹); oil-droplet separation observedCorrelates with TPSA<60 Ų and absence of ionisable groups.

The absence of basic heteroatoms capable of stabilising a salt form precludes pH-driven solubility enhancement. Thus, polar aprotic media remain the vehicles of choice for reaction or analytical work.

Thermal Stability and Decomposition Pathways

ParameterObservationReference
Differential scanning (sealed crucible, N₂)Onset of endotherm at 137 °C attributable to melting; no mass loss recorded to 180 °CModulated DSC, 10 K min⁻¹ [6]
Isothermal hold (150 °C, 6 h, N₂)≤1% mass loss (TGA); IR of residue unchangedThermogravimetric study [6]
Decomposition threshold (air)Sharp exotherm at 220 °C leading to rapid mass loss and HBr evolution (detected by ionic-chromatography trap) [5]SDS and laboratory TGA-FTIR
Pyrolysis products (inert, ≥300 °C)Predominant fragments: HBr, SO₂, NOₓ, and polyaromatic residuesTGA-FTIR/MS coupling [5]

Mechanistically, cleavage of the C–Br bond to release hydrogen bromide initiates a radical cascade, while simultaneous thiazole ring scission liberates SO₂. Beyond 300 °C, progressive deamination and graphitisation dominate.

Concluding Remarks

Although a peer-reviewed crystal structure is still outstanding, a confluence of calculated descriptors, thermogravimetric evidence, and analogue-based lattice trends affords a coherent physicochemical portrait. The compound’s robust thermal window to 180 °C and high solubility in dipolar aprotic solvents recommend it as a resilient intermediate for heteroaromatic cross-couplings and medicinal scaffold elaboration, provided that stringent anhydrous and inert-atmosphere protocols are observed during high-temperature operations.

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

281.98263 g/mol

Monoisotopic Mass

281.98263 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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